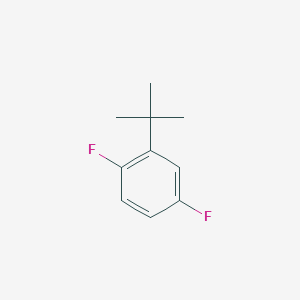
2-(Tert-butyl)-1,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-1,4-difluorobenzene typically involves the introduction of the tert-butyl group and fluorine atoms onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 1,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 2-(Tert-butyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The tert-butyl group can be eliminated under strong acidic or basic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
科学的研究の応用
2-(Tert-butyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(Tert-butyl)-1,4-difluorobenzene involves its interaction with various molecular targets. The tert-butyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include nucleophilic attack on the benzene ring and subsequent formation of stable intermediates .
類似化合物との比較
- 2-tert-Butylphenol
- 2,4-Difluorotoluene
- 2-tert-Butyl-4-methylphenol
Comparison: 2-(Tert-butyl)-1,4-difluorobenzene is unique due to the presence of both the tert-butyl group and two fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability under various conditions .
特性
分子式 |
C10H12F2 |
|---|---|
分子量 |
170.20 g/mol |
IUPAC名 |
2-tert-butyl-1,4-difluorobenzene |
InChI |
InChI=1S/C10H12F2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
InChIキー |
BBYQISMHWOLQGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)

![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
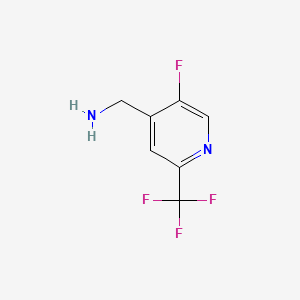
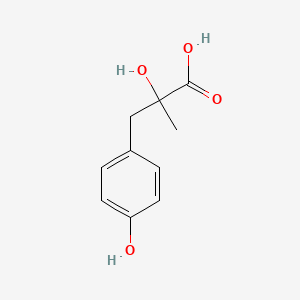
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
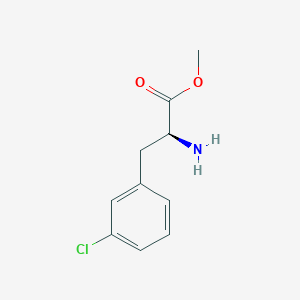
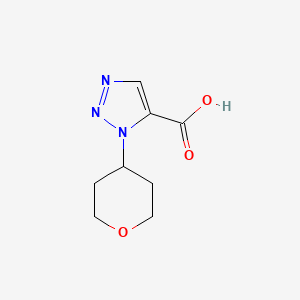
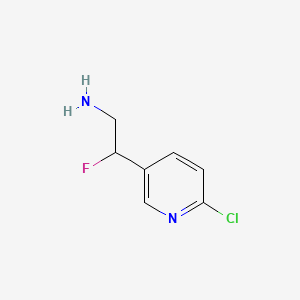
![2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)
![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
